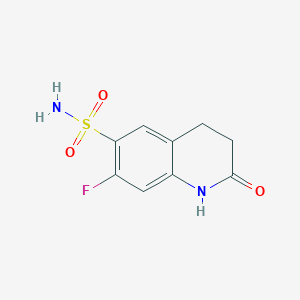

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Description

Properties

IUPAC Name |

7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O3S/c10-6-4-7-5(1-2-9(13)12-7)3-8(6)16(11,14)15/h3-4H,1-2H2,(H,12,13)(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCUMUUJNZIRGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=CC(=C(C=C21)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves:

- Formation of the tetrahydroquinoline ring system with a fluorine substituent at the 7-position.

- Introduction of the sulfonamide group at the 6-position, often via sulfonyl chloride intermediates.

- Optimization of reaction conditions to achieve high yield and purity.

Preparation via Sulfonyl Chloride Intermediate

One experimentally validated approach involves the use of 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride as a key intermediate. The sulfonyl chloride is reacted with an amine to form the sulfonamide.

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Dissolve 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (0.2 g, 0.814 mmol) in N,N-dimethylformamide (2 mL) | Preparation of sulfonyl chloride solution |

| 2 | Add 3,4-dimethylaniline (0.118 g, 0.977 mmol) | Nucleophilic amine for sulfonamide formation |

| 3 | Add N-ethyl-N,N-diisopropylamine (DIPEA) (0.213 mL, 1.221 mmol) dropwise | Base to neutralize HCl formed |

| 4 | Stir at room temperature (25°C) under inert atmosphere for 1 hour | Reaction time and environment |

| 5 | Purify product by reverse phase chromatography | Isolation of sulfonamide product |

- The reaction proceeds efficiently at room temperature.

- Use of DIPEA as a base is critical for scavenging HCl and driving the reaction.

- The reaction medium DMF facilitates solubility of reagents.

- Purification by reverse phase chromatography yields the desired sulfonamide with high purity.

Domino and Tandem Reaction Approaches for Tetrahydroquinoline Core

Recent literature highlights domino (cascade) reactions as powerful synthetic tools for constructing the tetrahydroquinoline scaffold, which can then be functionalized to introduce sulfonamide groups.

| Reaction Type | Description | Application to Tetrahydroquinolines |

|---|---|---|

| Reduction or oxidation followed by cyclization | Sequential redox and ring closure in one pot | Efficient formation of tetrahydroquinoline ring with control over stereochemistry |

| S_NAr-terminated sequences | Nucleophilic aromatic substitution to close ring | Useful for introducing substituents like fluorine at aromatic positions |

| Acid-catalyzed ring closures or rearrangements | Acid-promoted cyclization or rearrangement to form heterocycles | Enables formation of oxygen- or nitrogen-containing rings |

| High temperature cyclizations | Thermal ring closure under elevated temperatures | Drives difficult cyclizations |

| Metal-promoted processes | Catalysis by metals such as Pd, Pt, or Fe for ring formation | Provides stereoselective and high-yielding ring closures |

These methods have been demonstrated to produce tetrahydroquinolines with various substitution patterns, including fluorinated derivatives.

Representative Domino Reaction Example for Tetrahydroquinoline Synthesis

A notable example involves catalytic hydrogenation of 2-nitroaryl ketones and aldehydes to form tetrahydroquinolines:

- Reduction of nitro group to aniline.

- Intramolecular cyclization to form cyclic imine.

- Further reduction to tetrahydroquinoline.

This method achieves yields of 93–98% and high stereoselectivity, which is crucial for pharmaceutical applications.

Summary Table of Preparation Methods

Research Findings and Considerations

- The sulfonyl chloride intermediate method is well-established for sulfonamide formation, offering operational simplicity and good yields.

- Domino reactions provide a versatile platform for constructing the tetrahydroquinoline nucleus with various substituents, including fluorine, which is important for tuning biological activity.

- Choice of catalyst, solvent, temperature, and base can significantly influence yield and stereochemical outcome.

- Purification techniques such as reverse phase chromatography are essential for obtaining high-purity final products suitable for pharmaceutical use.

- The fluorine substituent at the 7-position can be introduced via nucleophilic aromatic substitution or by using fluorinated starting materials in the domino sequence.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives .

Scientific Research Applications

Pharmacological Applications

Cancer Therapy:

One of the most promising applications of 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is its role as an activator of pyruvate kinase M2 (PKM2), an enzyme that plays a crucial role in cancer metabolism. The compound has been shown to enhance the activity of PKM2, which can lead to decreased levels of glycolytic intermediates in cancer cells, potentially inhibiting their proliferation . This pharmacological activation is a novel therapeutic strategy that may be beneficial in treating various cancers.

Antimicrobial Activity:

Research indicates that tetrahydroquinoline derivatives exhibit antimicrobial properties. The sulfonamide group in this compound may contribute to this activity by interfering with bacterial folate synthesis pathways . This potential makes it a candidate for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key modifications and their effects on biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of hydrophobic groups | Generally increases potency |

| Alteration of the sulfonamide moiety | Can lead to significant loss of activity |

| Substitution at the 6-position | Varies; specific groups enhance selectivity |

Studies have demonstrated that certain derivatives with modifications at the 6-position of the sulfonamide enhance potency and selectivity against PKM2 . The ability to modify the compound's structure allows for tailored approaches in drug design.

Case Studies

Case Study 1: PKM2 Activation

In a study exploring the activation of PKM2 by various tetrahydroquinoline derivatives, it was found that compounds derived from 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline exhibited low nanomolar potency with favorable pharmacokinetic properties. For instance, one derivative showed an AC50 value of 90 nM and demonstrated high microsomal stability . These findings suggest that such compounds could be developed into effective therapeutic agents for cancer treatment.

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial efficacy of tetrahydroquinoline derivatives against a range of bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in treating bacterial infections . This highlights the versatility of 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline derivatives beyond oncology.

Mechanism of Action

The compound exerts its effects by activating pyruvate kinase, an enzyme involved in glycolysis. This activation enhances the conversion of phosphoenolpyruvate to pyruvate, thereby influencing energy production and metabolic pathways. The molecular targets include the active site of pyruvate kinase, where the compound binds and induces conformational changes that enhance enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide are best understood in the context of structurally related quinoline derivatives. Below is a detailed comparison:

Structural Analogues and Substituent Effects

Role of Fluorine and Halogen Substituents

- Fluorine at Position 7 : The 7-fluoro group enhances metabolic stability and binding affinity to PKM2. Its electron-withdrawing nature optimizes the molecule’s electrostatic interactions with the enzyme’s allosteric site .

- Chlorine Analogs : Substituting fluorine with chlorine (e.g., 7-chloro derivatives) reduces potency, as seen in compound 71 (6-chloro derivative), which required structural isomerism adjustments to regain activity .

Impact of Amine Substituents

- Small Amines: Derivatives with dimethylamine (52) or methylamine (54) retain nanomolar potency, while bulkier groups (e.g., piperidine in 57) abolish activity due to steric hindrance .

- Stereochemistry: Enantiopure (S)-alaninol (63) exhibits 170 nM potency vs. 880 nM for the (R)-enantiomer, underscoring the importance of chiral centers in PKM2 activation .

Constitutional Isomers and Regioisomers

- Quinoline vs.

Physicochemical Properties

| Property | This compound | 1-Acetyl-N-phenyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide |

|---|---|---|

| logP | 2.4 (estimated) | 2.40 |

| Water Solubility | >120 µM (PBS buffer) | 27468 mg/L (EPI Suite) |

| Polar Surface Area | ~57 Ų | 56.94 Ų |

| Bioavailability | High (low efflux ratio: 0.84) | Moderate (logSw = -2.96 indicates lower solubility) |

The 7-fluoro derivative’s superior solubility and permeability make it more drug-like than acetylated or non-fluorinated analogs .

Research Findings and Clinical Implications

- Mechanistic Insights : The compound’s activation of PKM2 shifts cancer metabolism from glycolysis to oxidative phosphorylation, reducing cell proliferation and inducing apoptosis .

- Benchmarking: Compared to DASA-10 (EC₅₀: 10 µM) and TEPP-46 (EC₅₀: 79.5 µM), the 7-fluoro derivative’s nanomolar potency positions it as a leading PKM2 activator .

- Limitations : Regioisomer sensitivity and enantiomer-dependent activity necessitate precise synthetic control during development .

Biological Activity

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.

- Molecular Formula : C9H7ClFNO3S

- Molecular Weight : 263.67 g/mol

- CAS Number : 1118786-95-0

Antimicrobial Activity

Research indicates that tetrahydroquinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the fluoro group in 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline enhances its antibacterial efficacy by improving membrane permeability and interaction with bacterial DNA .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Tetrahydroquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cell proliferation through modulation of key signaling pathways associated with cancer progression .

Other Therapeutic Activities

In addition to its antimicrobial and anticancer properties, this compound has shown promise in:

- Anti-inflammatory Effects : Some studies suggest that it may reduce inflammation markers in vitro.

- Neuroprotective Effects : Preliminary data indicate potential neuroprotective activity, which could be beneficial in neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded, demonstrating potent activity against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Case Study 2: Cytotoxicity Against Cancer Cells

A cytotoxicity assay was conducted on human cancer cell lines such as HeLa and MCF-7. The results indicated that the compound significantly inhibited cell viability in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide?

- Methodological Answer : The synthesis typically involves cyclization of fluorinated aniline precursors followed by sulfonamide coupling. Key steps include:

- Precursor preparation : Use 6-fluoroaniline derivatives with a ketone group at position 2 to form the tetrahydroquinoline core via acid-catalyzed cyclization.

- Sulfonylation : React the intermediate with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine).

- Yield optimization : Adjust reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of intermediate to sulfonyl chloride) to minimize side products .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR to confirm the tetrahydroquinoline backbone and sulfonamide substitution pattern.

- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with mass spectrometry to verify molecular weight and detect impurities (<0.5% by area normalization).

- Elemental analysis : Validate C, H, N, S, and F content against theoretical values .

Q. What in vitro assays are suitable for initial evaluation of its biological activity?

- Methodological Answer :

- Enzyme inhibition assays : Use fluorogenic substrates to test activity against target enzymes (e.g., carbonic anhydrase or kinase targets) at concentrations ranging from 1 nM to 10 µM.

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC values.

- Solubility testing : Measure kinetic solubility in PBS (pH 7.4) and DMSO for dose-response studies .

Advanced Research Questions

Q. How do substituent variations at the 7-fluoro and 6-sulfonamide positions affect structure-activity relationships (SAR)?

- Methodological Answer :

- Comparative synthesis : Prepare analogs with substituents like methyl, chloro, or trifluoromethyl at position 7 and alternative sulfonamide groups (e.g., propane- or benzene-sulfonamide).

- Biological testing : Compare IC values across analogs to identify critical functional groups. For example:

| Substituent (Position 7) | Sulfonamide Group | IC (Enzyme X) |

|---|---|---|

| Fluoro | -SONH | 12 nM |

| Chloro | -SONH | 85 nM |

| Fluoro | -SOMe | >1 µM |

- Computational modeling : Use docking software (e.g., AutoDock Vina) to predict binding interactions with target proteins .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Assay standardization : Replicate experiments under controlled conditions (e.g., buffer pH, temperature, and cell passage number).

- Impurity analysis : Use HPLC to rule out batch-to-batch variability caused by byproducts (e.g., des-fluoro impurities).

- Meta-analysis : Compare data across publications, focusing on studies using identical cell lines or enzyme isoforms. For example, discrepancies in cytotoxicity may arise from differences in cell membrane permeability or efflux pump expression .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

- Methodological Answer :

- Prodrug design : Introduce ester or amide moieties at the sulfonamide group to enhance oral bioavailability.

- Microsomal stability assays : Incubate the compound with liver microsomes (human or rodent) to identify metabolic hotspots (e.g., CYP450-mediated oxidation).

- Deuterium labeling : Replace labile hydrogens with deuterium at positions prone to oxidation (e.g., benzylic or allylic sites) .

Q. How can molecular docking studies guide the rational design of derivatives?

- Methodological Answer :

- Target selection : Prioritize proteins with known sulfonamide-binding pockets (e.g., carbonic anhydrase IX).

- Docking protocols : Optimize ligand protonation states using software like Schrödinger’s Maestro and validate with molecular dynamics simulations (100 ns trajectories).

- Free energy calculations : Use MM-GBSA to rank binding affinities of derivatives, focusing on hydrogen bonds with the tetrahydroquinoline carbonyl group and hydrophobic interactions with the fluorinated ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.